Caerin-1.19
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFKVLGSVAKHLLPHVAPIIAEKL |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Caerin 1.19
Primary Structure Determination of Caerin-1.19
The primary structure, or amino acid sequence, of a peptide is fundamental to its function. For this compound, a combination of sophisticated analytical techniques was employed to determine this sequence.
Amino Acid Sequence Analysis (e.g., Edman Degradation, Mass Spectrometry)
The precise sequence of amino acids in this compound was determined through a combination of Edman degradation and mass spectrometry. nih.gov Edman degradation is a method that sequentially removes one amino acid at a time from the amino-terminus of a peptide, allowing for its identification. wikipedia.orgcreative-proteomics.com This classical technique, while powerful, has limitations in the length of the peptide it can sequence effectively. wikipedia.org
To overcome these limitations and to confirm the sequence, researchers utilized electrospray mass spectrometry. nih.gov This technique measures the mass-to-charge ratio of ions, and by fragmenting the peptide, the sequence can be deduced. The use of both positive and negative ion electrospray mass spectrometry, in conjunction with an enzymatic digest using Lys-C, which cleaves the peptide at specific lysine (B10760008) residues, provided overlapping fragments that could be pieced together to reveal the full sequence. researchgate.netnih.gov
The determined amino acid sequence for this compound is: GLFKVLGSVAKHLLPHVAPIIAEKL-NH2 . nih.gov The "-NH2" at the C-terminus indicates that the terminal carboxyl group is amidated, a common post-translational modification in antimicrobial peptides.
Secondary and Tertiary Structure Investigations
The three-dimensional conformation of this compound is crucial for its biological activity. This structure is elucidated through a combination of experimental and computational methods.
Solution State Conformational Studies (e.g., Nuclear Magnetic Resonance Spectroscopy)
While specific Nuclear Magnetic Resonance (NMR) spectroscopy studies for this compound are not detailed in the provided search results, extensive NMR studies have been conducted on the closely related peptide, Caerin-1.1. nih.gov These studies, performed in a solution mimicking a membrane environment (trifluoroethanol/water), revealed that Caerin-1.1 adopts a helical structure. nih.gov Specifically, it forms two well-defined helices separated by a more flexible region. nih.gov Given the high sequence similarity, it is highly probable that this compound adopts a similar helical conformation in a membrane-like environment. Solution-state NMR is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in a solution, providing residue-specific information. nih.gov
Computational Modeling of Peptide Conformation (e.g., Molecular Dynamics Simulations, Structure Prediction Algorithms)
Computational methods such as molecular dynamics (MD) simulations and structure prediction algorithms are invaluable tools for understanding the conformational dynamics of peptides like this compound. acs.orgnih.gov These simulations can model the movement of every atom in the peptide over time, providing insights into its structural fluctuations and interactions with its environment. nih.gov For instance, in silico docking analyses have been performed to study the interaction of this compound and other antimicrobial peptides with viral proteins. nih.gov Such studies rely on predicted or experimentally determined structures to model the binding affinity and interactions at a molecular level. nih.gov While a specific MD simulation study focused solely on the conformational ensemble of this compound was not found, the use of such techniques for related peptides like Caerin-1.1 and in broader antimicrobial peptide research is well-established. nih.gov
Physicochemical Characteristics Relevant to Structural Integrity (e.g., Amphipathicity, Charge Distribution)
The structural integrity and function of this compound are heavily influenced by its physicochemical properties.
Key among these is its amphipathicity . This refers to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. In a helical conformation, the hydrophobic residues of this compound would be positioned on one face of the helix, while the charged and polar hydrophilic residues would be on the opposite face. This amphipathic nature is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. nih.govresearchgate.net
The charge distribution also plays a critical role. At physiological pH, the basic amino acid residues (Lysine and Histidine) in this compound will carry a positive charge, contributing to a net positive charge on the peptide. This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes. The distribution of these charges along the peptide backbone, in concert with its amphipathic structure, dictates its orientation and insertion into the membrane. nih.gov
Biosynthesis and Post Translational Modification Pathways of Caerin 1.19
Identification of Caerin-1.19 Precursor Proteins
The biosynthesis of this compound, like other amphibian antimicrobial peptides (AMPs), originates from a larger precursor protein. researchgate.net These precursors are typically composed of three distinct domains: an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. portico.org While the specific precursor protein for this compound from Litoria gracilenta has not been explicitly sequenced in available research, the general structure is highly conserved among amphibian AMPs.
The signal peptide is responsible for guiding the precursor protein into the endoplasmic reticulum, the initial step in the secretory pathway. Following this, the acidic pro-region is believed to play a role in the correct folding of the mature peptide and in preventing its premature activity within the host's cells. The mature this compound peptide sequence is located at the C-terminus of this precursor.
Table 1: General Structure of Amphibian Antimicrobial Peptide Precursors
| Domain | Function |
| N-terminal Signal Peptide | Directs the precursor to the secretory pathway. |
| Acidic Pro-region | Assists in proper folding and inhibits premature activity. |
| Mature Peptide Sequence | The final, biologically active peptide. |
This table outlines the conserved domains of amphibian antimicrobial peptide precursor proteins, which is the general model for the this compound precursor.
Enzymatic Processing and Maturation Mechanisms
The transformation of the inactive precursor protein into the potent antimicrobial this compound involves a cascade of enzymatic reactions. This process includes proteolytic cleavage to release the mature peptide and subsequent post-translational modifications.
The initial cleavage of the precursor protein is carried out by prohormone convertases, a family of serine endopeptidases. In amphibians, enzymes such as prohormone convertase 2 (PC2) are known to cleave at specific sites, typically pairs of basic amino acid residues, to release the propeptide. nih.govportico.orgresearchgate.net
A critical post-translational modification for the activity of this compound is C-terminal amidation. jneurosci.orgnih.gov This process is catalyzed by a two-step enzymatic reaction. First, peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the C-terminal glycine (B1666218) residue of the peptide. nih.govembopress.org Subsequently, a lyase, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), cleaves the bond between the α-carbon and the nitrogen of the hydroxylated glycine, resulting in the amidated C-terminus of the mature peptide and glyoxylate (B1226380) as a byproduct. This amidation is crucial for the biological function of many amphibian peptides, enhancing their antimicrobial efficacy. jneurosci.orgnih.govmdpi.com
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Family | Specific Enzyme (Example) | Role in Biosynthesis |
| Prohormone Convertases | Prohormone Convertase 2 (PC2) | Cleavage of the precursor protein to release the mature peptide. nih.govportico.orgresearchgate.net |
| Amidating Enzymes | Peptidylglycine α-hydroxylating monooxygenase (PHM) | First step in C-terminal amidation: hydroxylation of the C-terminal glycine. nih.govembopress.org |
| Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | Second step in C-terminal amidation: cleavage to form the C-terminal amide. |
This table details the primary enzyme families and specific examples known to be involved in the processing of amphibian antimicrobial peptides, which are responsible for the maturation of this compound.
Genetic Loci and Transcriptomic Analysis of this compound Expression in Litoria gracilenta
The genetic basis for this compound production lies within the genome of Litoria gracilenta. While the specific genetic locus for the this compound gene has not been identified, studies on related amphibian species suggest that the genes encoding antimicrobial peptides are often subject to evolutionary pressures, leading to a diversity of peptide sequences even within a single species.
Transcriptomic analysis of amphibian skin secretions has become a powerful tool for identifying the array of antimicrobial peptides produced by a particular species. This technique allows for the sequencing of messenger RNA (mRNA) present in the secretions, providing a snapshot of the actively transcribed genes encoding these defensive peptides. Although specific transcriptomic data detailing the expression levels of the this compound gene in Litoria gracilenta are not yet available in the scientific literature, such studies on other Litoria species have revealed a complex and dynamic regulation of antimicrobial peptide gene expression. researchgate.netnih.gov This suggests that the production of this compound is likely a regulated process, potentially influenced by environmental factors and the presence of pathogens.
Mechanistic Investigations of Caerin 1.19 Bioactivity at the Molecular and Cellular Level
Membrane Interaction Dynamics and Permeabilization Studies
The primary target for many antimicrobial peptides, including those in the caerin family, is the cell membrane. The peptide's ability to disrupt membrane integrity is a key element of its antimicrobial action. This interaction is governed by the peptide's physicochemical properties, such as its amphipathic α-helical structure, and the lipid composition of the target membrane. researchgate.net
Several models describe how antimicrobial peptides can compromise the stability of a lipid bilayer. For the caerin family, the "carpet model" is the most frequently proposed mechanism. researchgate.netnih.gov
Carpet Model : In this model, the peptide monomers first bind to the surface of the target membrane, orienting themselves parallel to the lipid bilayer. researchgate.net As the concentration of peptides on the surface increases, they aggregate, forming a "carpet-like" layer. researchgate.netnih.gov This accumulation disrupts the membrane's curvature and tension. Once a critical threshold concentration is reached, the membrane is destabilized through a detergent-like effect, leading to the formation of micelles and subsequent membrane disintegration. researchgate.net This mechanism is supported by structural and activity data for the closely related peptide Caerin 1.1. researchgate.net
Pore Formation Models : Although less commonly proposed for caerins, other models such as the "barrel-stave" or "toroidal-pore" models are prevalent for different antimicrobial peptides. researchgate.netuit.no In these models, peptides insert themselves into the membrane to form transmembrane channels or pores. These pores act as non-selective channels that permit an unregulated flow of ions and metabolites, disrupting cellular homeostasis and leading to cell death. researchgate.net While pore formation is a known mechanism for many AMPs, evidence for the caerin family points more strongly towards the carpet model. researchgate.netnih.gov
A variety of biophysical techniques are employed to study the molecular details of peptide-membrane interactions. liverpool.ac.uknih.govnsf.gov While specific studies dedicated exclusively to Caerin-1.19 are limited, research on the closely related Caerin 1.1 provides significant insight into the methods used and the likely interaction dynamics. nih.gov
Liposome (B1194612) Assays : Model membrane systems, such as liposomes, are frequently used to study the membrane-disrupting capabilities of peptides. nih.gov A common method is the calcein (B42510) leakage assay, where liposomes are loaded with a fluorescent dye like calcein. amazonaws.commdpi.com If the peptide can permeabilize the liposome membrane, the dye is released, resulting in a measurable increase in fluorescence. mdpi.comunina.it This type of assay can quantify the peptide's lytic activity and its selectivity for membranes of varying lipid compositions, mimicking either bacterial or eukaryotic cells. unina.it
Fluorescence Spectroscopy : This technique is used to monitor the binding of a peptide to a membrane and any subsequent conformational changes. instras.comrsc.org By labeling the peptide with a fluorescent probe, changes in the probe's environment upon membrane binding can be detected. instras.com Furthermore, the accessibility of the peptide's amino acids (like tryptophan) to quenchers can reveal whether the peptide is on the membrane surface or inserted into the hydrophobic core. instras.com
Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) Simulations : Solid-state NMR has been used to investigate the interaction of Caerin 1.1 with intact bacteria and model membranes. nih.gov These studies show that the peptide interacts with the hydrophobic core of the bacterial membrane. nih.gov MD simulations complement experimental data by providing a dynamic, atomic-level view of the peptide's insertion and orientation within the lipid bilayer, showing that charged residues can pull water and phosphate (B84403) groups inward, representing an early step in membrane disruption. researchgate.netnih.gov
| Technique | Principle of Operation | Information Gained for Peptides like this compound | Reference |
|---|---|---|---|
| Liposome Leakage Assays | Measures the release of encapsulated fluorescent dye from model membrane vesicles (liposomes) upon peptide-induced permeabilization. | Quantifies membrane lytic activity and selectivity for different lipid compositions (e.g., bacterial vs. eukaryotic). | amazonaws.commdpi.comunina.it |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties of the peptide (intrinsic or labeled) upon interaction with membranes. | Provides data on peptide binding affinity, conformational changes, and depth of insertion into the membrane. | instras.comrsc.org |
| Solid-State NMR Spectroscopy | Probes the structure and dynamics of the peptide and lipids within a membrane environment at an atomic level. | Determines peptide orientation, insertion depth, and its effect on lipid order and dynamics. | nih.gov |
| Molecular Dynamics (MD) Simulations | Uses computational methods to simulate the physical movements of atoms and molecules in the peptide-membrane system over time. | Visualizes interaction dynamics, predicts stable peptide conformations, and elucidates mechanisms of membrane disruption. | researchgate.net |
Proposed Models of Membrane Disruption (e.g., Carpet Model, Pore Formation)
Intracellular Target Identification and Pathway Modulation
Beyond direct membrane disruption, evidence suggests that antimicrobial peptides, including caerins, can have intracellular effects once they translocate into the cytoplasm. Recent proteomic studies have begun to uncover these downstream cellular responses.
Recent research has identified a significant link between caerin peptides and cellular energy metabolism. A quantitative proteomic analysis of a murine skin infection model treated with a combination of Caerin 1.1 and Caerin 1.9 found that the peptides primarily activate the oxidative phosphorylation (OXPHOS) pathway. nih.govasm.org This finding was corroborated in a separate study on a melanoma model, where treatment with Caerin 1.1 and 1.9 led to the upregulation of oxidative phosphorylation in tumor-associated macrophages. nih.gov The activation of this central metabolic pathway suggests that caerin peptides can profoundly modulate the bioenergetic state of target cells, which could be linked to both their antimicrobial and immunomodulatory functions.
Proteomic profiling, which involves the large-scale study of proteins, has been instrumental in mapping the cellular pathways affected by caerin peptides. researchgate.netmdpi.comembopress.org Studies using a mixture of Caerin 1.1 and 1.9 have provided a blueprint of the cellular response.
In a murine model of MRSA skin infection, proteomic analysis revealed that in addition to activating oxidative phosphorylation, the peptides also regulated pathways associated with tissue repair and growth, such as myogenesis and adipogenesis. nih.govasm.org In human cancer cell lines, proteomic workflows have shown that Caerin 1.1 and 1.9 treatment can stimulate the T-cell receptor and TNF-α-mediated apoptosis signaling pathways. nih.govresearchgate.net This suggests that the peptides can make cancer cells more susceptible to T-cell-mediated killing. nih.gov These studies highlight that the bioactivity of caerin peptides is multifaceted, extending beyond simple membrane lysis to include complex modulation of host and pathogen cellular processes.
| Model System | Key Cellular Response/Pathway Modulated | Implication of Finding | Reference |
|---|---|---|---|
| Murine MRSA Skin Infection | Activation of Oxidative Phosphorylation | Modulation of cellular energy metabolism in response to treatment. | nih.govasm.org |
| Murine MRSA Skin Infection | Activation of tissue repair and growth pathways (myogenesis, adipogenesis). | Suggests a role in promoting healing alongside antimicrobial activity. | nih.gov |
| Human Cervical Cancer Cells (HeLa) | Stimulation of TNF-α-mediated apoptosis and T-cell receptor (TCR) signaling. | Indicates the peptides can sensitize cancer cells to immune-mediated death. | nih.govresearchgate.net |
| Murine Melanoma Model | Upregulation of oxidative phosphorylation in macrophages. | Demonstrates immunomodulatory effects within the tumor microenvironment. | nih.gov |
Studies on Oxidative Phosphorylation Pathway Activation
Specific Molecular Interactions with Pathogen Components
The initial interaction between a cationic antimicrobial peptide and a bacterium is often electrostatic, driven by the attraction between the positively charged peptide and negatively charged components of the bacterial cell envelope.
For Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS), a molecule that imparts a net negative charge. nih.govmdpi.com Antimicrobial peptides are known to interact with and penetrate this LPS layer to reach the inner membrane. nih.gov For Gram-positive bacteria, the cell wall contains negatively charged teichoic and lipoteichoic acids embedded within the peptidoglycan layer, which also serve as initial binding sites for cationic peptides. researchgate.netelifesciences.org
While specific studies detailing the binding of this compound to isolated LPS or peptidoglycan are not extensively documented, its mechanism of action via the carpet model necessitates a strong interaction with the membrane surface. nih.gov Therefore, it is understood that the peptide must effectively bind to and displace these key molecular components to disrupt the underlying lipid bilayer. The efficiency of this initial interaction can determine the peptide's specificity and potency against different types of bacteria. researchgate.net
Ligand-Protein Docking Simulations (e.g., Viral Spike Glycoprotein (B1211001) Interactions)
Computational docking simulations have been employed to predict and analyze the interaction between this compound and viral proteins, particularly the spike glycoprotein (Sgp) of coronaviruses like SARS-CoV-2. The spike glycoprotein is a critical component for viral entry into host cells, making it a key target for potential antiviral interventions. nih.gov
In a comprehensive in silico screening of various antimicrobial peptides, the binding affinity of this compound to the SARS-CoV-2 spike glycoprotein was calculated. These simulations provide insights into the potential for this peptide to physically interact with and bind to the viral protein. The primary interactions observed in these docking studies for the broader family of caerins, to which this compound belongs, are hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
While a number of peptides from the caerin family were evaluated, this compound was included in this comparative analysis. The binding energy (ΔG) for the interaction between this compound and the spike glycoprotein was determined through these simulations. nih.gov
Table 1: Molecular Docking Results of Caerin Peptides with SARS-CoV-2 Spike Glycoprotein
| Peptide | Binding Energy (ΔG) with Spike Glycoprotein (kcal/mol) |
|---|---|
| Caerin 1.6 | -7.5 |
| Caerin 1.10 | -7.7 |
| Caerin 1.19 | -6.2 |
This table presents the calculated binding affinities of selected caerin peptides with the SARS-CoV-2 spike glycoprotein as determined by in silico docking analysis. A more negative value indicates a stronger predicted binding affinity. Data sourced from an in silico study on antimicrobial peptides. nih.gov
Elucidation of Inhibitory Mechanisms Against Pathogen Entry and Replication
The primary proposed inhibitory mechanism for this compound against viral pathogens, based on docking simulations, is the direct interference with the initial stages of viral entry into host cells. nih.gov The process of viral entry for enveloped viruses like SARS-CoV-2 is initiated by the binding of the spike glycoprotein to host cell receptors, such as the Angiotensin-Converting Enzyme 2 (ACE2). nih.gov
By binding to the spike glycoprotein, this compound is hypothesized to sterically hinder or induce conformational changes in the protein. This interaction could disrupt the binding of the viral spike protein to the host cell's ACE2 receptor. nih.gov Preventing this crucial first step of attachment would effectively block the virus from entering the cell, thereby inhibiting its ability to replicate. The S2 subunit of the spike protein, which is essential for the fusion of the viral and cellular membranes, is a key region of interaction for some caerin peptides. researchgate.net While the specific residues of interaction for this compound have not been as extensively detailed as for other caerins, its predicted binding to the spike protein suggests a similar mechanism of action. nih.gov
The inhibition of viral replication is, therefore, a direct consequence of blocking viral entry. If the virus cannot enter the host cell, it cannot access the cellular machinery required for the synthesis of its genetic material and proteins, effectively halting the replication cycle at its earliest stage. mit.edu
Structure Activity Relationship Sar Studies of Caerin 1.19 and Its Analogs
Rational Design of Caerin-1.19 Variants based on Primary Sequence Modifications
Another key aspect of rational design involves modulating the net positive charge of the peptide. The initial interaction of cationic antimicrobial peptides like this compound with the negatively charged components of bacterial membranes is a crucial step in their mechanism of action. Therefore, introducing additional basic residues, such as lysine (B10760008) or arginine, can strengthen this electrostatic attraction and improve antimicrobial potency. Conversely, the strategic placement of acidic or neutral residues can be used to fine-tune the peptide's selectivity, minimizing its interaction with the zwitterionic membranes of eukaryotic cells. The design process often employs computational modeling and predictive algorithms to forecast how specific amino acid changes will affect the peptide's structure and properties before undertaking chemical synthesis and biological testing.
Impact of Amino Acid Substitutions on Bioactivity and Selectivity
The impact of single or multiple amino acid substitutions on the bioactivity and selectivity of this compound and its analogs has been a significant area of investigation. These studies have revealed that even minor changes in the peptide sequence can lead to dramatic alterations in its antimicrobial spectrum and potency, as well as its hemolytic activity. researchgate.net
Systematic substitution studies have helped to identify key residues that are critical for this compound's function. For example, substitutions within the hydrophobic face of the amphipathic helix can significantly affect its ability to penetrate the lipid bilayer of bacterial membranes. In a study on an analogous α-helical antimicrobial peptide, it was observed that the antimicrobial activity of the peptide analogs had a direct correlation with their hydrophobicity; more hydrophobic peptides were generally more active against bacteria. mdpi.com
Conversely, modifications on the hydrophilic face of the helix can influence the peptide's solubility and its initial interactions with the bacterial cell surface. The introduction of charged residues, such as glutamic acid (Glu) or lysine (Lys), can alter the electrostatic interactions with the cell membrane. mdpi.com For instance, replacing a neutral amino acid with a lysine residue can increase the net positive charge, potentially enhancing its affinity for negatively charged bacterial membranes.
The following table summarizes the effects of representative amino acid substitutions on the bioactivity of a model amphipathic α-helical antimicrobial peptide, illustrating principles applicable to the study of this compound analogs. mdpi.com
| Peptide Analog | Substitution | Hydrophobicity (RP-HPLC Retention Time, min) | Antimicrobial Activity (Geometric Mean MIC, μM) | Hemolytic Activity (HC50, μM) |
| Parent Peptide | - | 25.0 | 4.0 | 100 |
| Analog 1 | A16G | 23.5 | 8.0 | >200 |
| Analog 2 | A16L | 26.5 | 2.0 | 50 |
| Analog 3 | A16E | 24.0 | 16.0 | >200 |
| Analog 4 | A16K | 24.2 | 4.0 | 150 |
These data demonstrate that substituting alanine (B10760859) at position 16 with a less hydrophobic glycine (B1666218) (Analog 1) or a charged glutamic acid (Analog 3) reduces both antimicrobial and hemolytic activity. In contrast, substitution with a more hydrophobic leucine (B10760876) (Analog 2) enhances antimicrobial potency but also increases hemolytic activity. The introduction of a positively charged lysine (Analog 4) maintains antimicrobial activity while having a moderate effect on hemolysis. Such studies are invaluable for developing analogs with a wider therapeutic window.
Conformational Flexibility and its Correlation with Functional Potency
The three-dimensional structure and conformational flexibility of this compound are intrinsically linked to its biological function. While a stable amphipathic α-helical conformation is generally considered essential for its membrane-disrupting activity, a degree of flexibility is also crucial for its ability to adapt to different membrane environments and to traverse the cell wall of bacteria.
Solution-state Nuclear Magnetic Resonance (NMR) studies on the related peptide, Caerin 1.1, have provided insights into its conformational properties. These studies revealed that the peptide adopts two well-defined helical regions separated by a more flexible hinge region. researchgate.net This flexibility in the central part of the peptide may allow it to adopt different orientations upon interacting with the bacterial membrane, facilitating its insertion and the subsequent formation of pores or channels.
The correlation between conformational flexibility and functional potency is a complex interplay. A highly rigid structure might be optimal for binding to a specific target, but it may lack the adaptability to be effective against a broad range of pathogens with varying membrane compositions. Conversely, a highly flexible peptide may not be able to maintain the stable amphipathic structure required for efficient membrane disruption.
Therefore, the rational design of this compound analogs also considers the impact of amino acid substitutions on the peptide's conformational dynamics. For example, the introduction of proline residues can induce kinks in the helical structure, increasing flexibility, while the strategic placement of residues that favor strong intra-helical interactions can enhance structural stability. Ultimately, an optimal balance between structural integrity and conformational adaptability is sought to maximize antimicrobial potency while minimizing off-target effects. The dynamic nature of these peptides is a key area of ongoing research, with the understanding that their function is not solely determined by a static structure but by their ability to transition between different conformational states. herts.ac.uknih.gov
Synthetic Approaches and Engineering of Caerin 1.19 and Its Derivatives
Chemical Synthesis Methodologies for Caerin-1.19 (e.g., Solid-Phase Peptide Synthesis)
The primary method for the chemical synthesis of peptides like this compound is Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by Bruce Merrifield, allows for the efficient and controlled assembly of amino acids into a specific sequence. The process involves anchoring the C-terminal amino acid of the target peptide to an insoluble polymer resin. The peptide chain is then elongated in a stepwise manner through repeated cycles of deprotection and coupling of subsequent protected amino acids.
The general workflow for synthesizing this compound—with its 23-amino-acid sequence (H-Phe-Lys-Val-Leu-Gly-Ser-Val-Ala-Lys-His-Leu-Leu-Pro-His-Val-Ala-Pro-Ile-Ile-Ala-Glu-Lys-Leu-NH2)—via SPPS would proceed as follows:
Resin Attachment : The C-terminal amino acid, Leucine (B10760876), is covalently attached to a solid support resin, often a specialized amide resin to generate the C-terminal amide upon cleavage.
Deprotection : The temporary protecting group on the N-terminus of the attached amino acid (commonly an Fmoc group) is removed using a chemical agent, typically a piperidine (B6355638) solution.
Coupling : The next N-terminally protected amino acid in the sequence (Lysine) is activated and added, forming a peptide bond with the deprotected N-terminus of the resin-bound amino acid.
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products, which simplifies purification.
Iteration : These cycles of deprotection, coupling, and washing are repeated until all 23 amino acids of the this compound sequence have been assembled.
Cleavage and Final Deprotection : Once the full peptide chain is synthesized, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining permanent protecting groups from the amino acid side chains.
This methodology is highly automatable and is the standard for producing synthetic peptides for research and pharmaceutical development.
Strategies for Incorporating Non-Canonical Amino Acids or Peptidomimetics
To overcome limitations of natural peptides, such as susceptibility to enzymatic degradation and to enhance biological activity, researchers often incorporate non-canonical amino acids (ncAAs) or design peptidomimetics. researchgate.net
Incorporation of Non-Canonical Amino Acids: Non-canonical amino acids are those outside of the 20 common proteinogenic amino acids. Their integration into a peptide sequence can confer novel properties. chemanager-online.com Strategies for their incorporation are diverse and can be applied to peptides like this compound to improve stability, modulate hydrophobicity, or introduce new functionalities. acs.orgbiointerfaceresearch.com Methods include:
Residue-Specific Incorporation : This approach involves replacing all instances of a particular canonical amino acid with an analog. It often utilizes auxotrophic host strains in recombinant production that can be "fed" the desired nCAA. biointerfaceresearch.com
Site-Specific Incorporation : This more precise method inserts a single nCAA at a specific location in the peptide sequence. A common technique is nonsense suppression, where a stop codon (e.g., TAG) is repurposed to encode the nCAA. wikipedia.org This requires an "orthogonal" pair of a transfer RNA (tRNA) and an aminoacyl-tRNA synthetase (aaRS) that is specific for the nCAA and does not interact with the host cell's native translational machinery. biointerfaceresearch.comwikipedia.org
Peptidomimetics: Peptidomimetics are molecules designed to mimic the three-dimensional structure and functional properties of a peptide. nthu.edu.tw The goal is to create analogs with improved oral bioavailability, metabolic stability, and target specificity. The design of peptidomimetics often involves replacing parts of the peptide backbone or side chains with non-peptidic structures, such as 2-pyridone-containing moieties, to create more drug-like molecules. nthu.edu.twasm.org This structure-based design approach allows for the optimization of binding interactions with biological targets. nthu.edu.tw
Development of Engineered Analogs with Enhanced or Modified Bioactivities
The engineering of this compound analogs is guided by structure-activity relationship (SAR) studies, which correlate changes in the peptide's chemical structure with its biological function. wikipedia.org For antimicrobial peptides, key parameters that are often modified include net positive charge, hydrophobicity, and amphipathic structure, as these factors govern the interaction with microbial membranes. researchgate.net
By systematically substituting amino acids, researchers can develop analogs with enhanced potency and a more desirable activity spectrum. For example, increasing the net positive charge by substituting neutral or acidic amino acids with cationic residues like Lysine (B10760008) or Arginine can enhance antimicrobial activity. frontiersin.org Similarly, modulating hydrophobicity by replacing amino acids can improve the peptide's ability to disrupt bacterial membranes. frontiersin.org
The table below outlines common modification strategies and their expected impact on the bioactivity of a this compound analog, based on established principles in antimicrobial peptide engineering.
| Modification Strategy | Example Amino Acid Substitution in this compound | Rationale / Expected Effect | Reference |
| Increase Cationicity | Replace Serine (Ser) or Glycine (B1666218) (Gly) with Lysine (Lys) | Enhances electrostatic attraction to negatively charged bacterial membranes, potentially increasing antimicrobial potency. | frontiersin.org |
| Modulate Hydrophobicity | Replace Alanine (B10760859) (Ala) with a more hydrophobic residue like Leucine (Leu) or Valine (Val) | Increases the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. | frontiersin.org |
| Enhance Amphipathicity | Strategically substitute residues to better segregate polar and nonpolar faces of the helical structure | Improves membrane-lytic activity by promoting a more defined interaction with the membrane interface. | researchgate.net |
| Improve Proteolytic Stability | Incorporate D-amino acids or other ncAAs in place of L-amino acids at protease-sensitive sites | Makes the peptide resistant to degradation by host or bacterial proteases, increasing its effective lifespan. | researchgate.net |
| Introduce Peptidomimetic Linkages | Replace a standard peptide bond (-CO-NH-) with a reduced amide bond (-CH2-NH-) | Confers resistance to proteolysis and can alter the conformational properties of the peptide backbone. | nthu.edu.tw |
These engineered analogs are then synthesized and tested to determine their minimum inhibitory concentration (MIC) against various pathogens, allowing for the identification of derivatives with superior antimicrobial profiles compared to the parent peptide. mdpi.comnih.govnih.gov
Preclinical Biological Activity Studies in Model Systems
In Vitro Antimicrobial Efficacy Against Multi-Drug Resistant Organisms
Caerin-1.19, a peptide originally isolated from Australian tree frogs, has demonstrated significant antimicrobial activity against a variety of clinically important bacteria, including multi-drug resistant (MDR) strains. nih.gov Research highlights its high bioactivity against organisms such as Staphylococcus aureus, Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus haemolyticus. nih.gov Studies comparing the minimum inhibitory concentrations (MICs) of Caerin peptides with conventional antibiotics have shown their potent ability to inhibit the growth of these antibiotic-resistant bacteria. nih.govnih.gov Notably, repeated in vitro culturing of bacteria with this compound did not induce bacterial resistance, suggesting a lower potential for the development of resistance compared to traditional antibiotics. nih.gov
The peptide is robust, remaining stable at room temperature and across a pH range of 5.5 to 7.4. nih.gov Its efficacy has been observed against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: In Vitro Antimicrobial Activity of Caerin Peptides Against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | Noted Efficacy of Caerin 1.1/1.9 | Source |
|---|---|---|---|
| Staphylococcus aureus | Standard and Methicillin-Resistant (MRSA) | High bioactivity, inhibits growth in skin infection models. | nih.gov |
| Acinetobacter baumannii | Multi-Drug Resistant | High bioactivity, prevents and disrupts biofilms. | nih.gov |
| Pseudomonas aeruginosa | Copper-Green Strain | Demonstrated inhibitory activity. | nih.gov |
Anti-Biofilm Activity and Mechanism of Biofilm Disruption
Beyond its bactericidal effects on planktonic (free-floating) cells, this compound exhibits significant anti-biofilm properties. Research has shown that peptides from the Caerin 1 family can both prevent the initial formation of bacterial biofilms and exert a therapeutic effect on already established biofilms. nih.govnih.gov This dual action is particularly relevant for infections involving Acinetobacter baumannii, a pathogen known for its robust biofilm formation. nih.gov
The proposed mechanism for its anti-biofilm action is described as a "carpet-like" model. nih.gov In this process, the Caerin peptides first accumulate on the bacterial cell surface. They then orient themselves parallel to the cell membrane, forming a sheet-like or "carpet" arrangement. nih.gov This aggregation leads to the disruption and permeabilization of the bacterial cell membrane, ultimately causing cell death and the breakdown of the biofilm structure. nih.gov This mechanism of action is crucial for tackling chronic infections, where biofilms contribute to antibiotic tolerance and persistence. frontiersin.org
Antiviral Properties in Cellular and In Silico Models (e.g., SARS-CoV-2)
The potential of antimicrobial peptides (AMPs) as antiviral agents has been explored through computational, or in silico, studies. In the context of the SARS-CoV-2 pandemic, research was conducted to identify peptides that could interfere with the virus's ability to infect host cells. nih.govnih.gov The viral spike glycoprotein (B1211001) (Sgp) is an essential protein for viral entry and a primary target for therapeutic intervention. nih.govscielo.org.co
An in silico screening of 15 different AMPs investigated their binding affinity to the SARS-CoV-2 Sgp. nih.govnih.gov this compound was included in this analysis and was found to have a binding free energy (ΔG) of -4.8 kcal/mol. nih.gov While this indicates a potential interaction, other peptides within the Caerin family, such as Caerin 1.6 and Caerin 1.10, demonstrated stronger binding affinities in the same computational model. nih.govnih.gov The most effective peptides in the study were noted to interact with a key amino acid, Arg995, located in the S2 subunit of the spike protein, which is critical for viral fusion with the host cell. nih.gov These computational findings suggest that Caerin peptides could be a starting point for developing antiviral therapies, but they require experimental validation to confirm their therapeutic effectiveness. nih.gov
Table 2: In Silico Binding Affinities of Select Caerin Peptides to SARS-CoV-2 Spike Glycoprotein (Sgp)
| Peptide | Binding Free Energy (ΔG in kcal/mol) | Source |
|---|---|---|
| Caerin 1.6 | -7.5 | nih.gov |
| Caerin 1.10 | -7.5 | nih.gov |
| Caerin 1.7 | -6.2 | nih.gov |
| Caerin 1.8 | -6.2 | nih.gov |
| Caerin 1.19 | -4.8 | nih.gov |
Investigations into Anti-Amyloidogenic Properties (referencing Caerin 1.8 as a family example for research direction)
While direct research into the anti-amyloidogenic properties of this compound is not extensively documented, studies on the closely related peptide Caerin 1.8 offer a compelling precedent and a clear direction for future investigation. researchgate.net Amyloidosis, the pathological aggregation of proteins into toxic fibrils, is characteristic of several neurodegenerative diseases, including Alzheimer's disease, where the aggregation of the amyloid β 1-42 (Aβ42) peptide is a central feature. vulcanchem.comnih.gov
Research has demonstrated that Caerin 1.8 is a potent inhibitor of Aβ42 fibril formation. researchgate.netnih.gov Its inhibitory mechanism is believed to involve direct interaction with Aβ42 monomers or small oligomers. vulcanchem.com This binding is facilitated by both hydrogen bonding and hydrophobic interactions. nih.gov Mass spectrometry analysis has confirmed the formation of a 1:1 adduct between Caerin 1.8 and Aβ42, which appears to block the critical region of Aβ42 required for further aggregation into fibrils. vulcanchem.comnih.gov
The efficacy of Caerin 1.8 as an inhibitor is notably superior to other known inhibitors. nih.gov This strong anti-amyloidogenic activity within the Caerin family suggests that this compound may possess similar capabilities and warrants investigation as a potential therapeutic agent for diseases characterized by amyloid plaque formation.
Table 3: Comparative Inhibitory Potency Against Amyloid β 1-42 Fibril Formation
| Compound | IC₅₀ Value (μM) | Relative Potency | Source |
|---|---|---|---|
| Caerin 1.8 | 75 | ~5x more potent | vulcanchem.comnih.gov |
Advanced Research Methodologies and Computational Studies Applied to Caerin 1.19
Integrated Omics Approaches (e.g., Proteomics, Metabolomics)
Integrated omics technologies, particularly proteomics and metabolomics, have provided a systems-level understanding of the cellular response to Caerin-1.19. researchgate.netresearchgate.net
Proteomics: Quantitative proteomics has been a key tool in dissecting the molecular mechanisms underlying the biological activities of caerin peptides. For instance, studies on the antiproliferative effects of Caerin-1.9, a closely related peptide, involved the use of isobaric tags for relative and absolute quantitation (iTRAQ) coupled with nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS). nih.gov This technique allowed for the large-scale, parallel proteomic analysis of multiple samples, revealing significant alterations in the protein profiles of cancer cells upon peptide treatment. nih.gov Specifically, treatment with Caerin-1.9 led to changes in the abundance of several immune-related proteins and pathways, including the Tec kinase and ILK signaling pathways. nih.gov Furthermore, label-free quantification methods have been employed to analyze the excretory-secretory products of cells, providing further insights into the peptide's impact on the tumor microenvironment. nih.gov The integration of these proteomic strategies has been crucial in identifying the molecular pathways modulated by caerin peptides, contributing to our understanding of their anticancer mechanisms. nih.govnih.gov
Metabolomics: While direct metabolomic studies on this compound are not extensively documented in the provided results, the field of metabolomics, which focuses on the comprehensive analysis of small molecules (metabolites) within a biological system, is a powerful complementary approach to proteomics. mdpi.com By examining the metabolic fingerprint of cells or organisms treated with this compound, researchers could identify metabolic pathways that are perturbed, offering a more complete picture of the peptide's mode of action. Integrated multiomics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are increasingly being used to unravel complex biological processes and are highly relevant for future studies on this compound. escholarship.orgwindows.net
High-Throughput Screening Platforms for Activity Profiling
High-throughput screening (HTS) platforms are essential for rapidly evaluating the biological activity of large numbers of compounds, a process that is central to drug discovery. bmglabtech.comselvita.com These automated systems allow for the testing of extensive compound libraries against specific biological targets in a miniaturized and cost-effective manner. bmglabtech.com
In the context of peptide research, HTS is used to screen for various activities, such as antimicrobial, antiviral, or anticancer properties. nih.govbmglabtech.com The process typically involves several stages, including assay development and miniaturization, a pilot screen, a primary screen of the compound library, confirmation assays, and dose-response analysis. selvita.com For this compound and its analogs, HTS platforms would enable the efficient profiling of their activity against a wide range of microbial strains or cancer cell lines. Data from HTS, which can include measurements from absorbance, luminescence, or fluorescence-based assays, provides the initial "hit" compounds that warrant further investigation. genedata.com Modern HTS platforms can be highly sophisticated, incorporating robotic liquid handling, automated plate readers, and advanced data analysis software to manage the large datasets generated. bmglabtech.comselvita.com
Advanced Spectroscopic Techniques for Structural Characterization (e.g., CD Spectroscopy, X-ray Crystallography of peptide-target complexes)
The three-dimensional structure of a peptide is intrinsically linked to its biological function. Advanced spectroscopic techniques are vital for determining these structures.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. bbk.ac.ukcancer.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. cancer.gov The far-UV region of the CD spectrum (around 190-250 nm) provides information about the proportions of α-helix, β-sheet, and random coil structures within the peptide. bbk.ac.ukrsc.org For caerin peptides, CD spectroscopy has been used to confirm their helical nature, which is often crucial for their membrane-disrupting activities. researchgate.net Furthermore, CD can be used to monitor conformational changes upon interaction with target molecules, such as lipid membranes or proteins, providing insights into the mechanism of action. bbk.ac.uk
X-ray Crystallography: While CD spectroscopy provides information about the average structure in solution, X-ray crystallography can yield a high-resolution, three-dimensional atomic model of a molecule in its crystalline state. bbk.ac.uk This technique is the gold standard for determining the precise arrangement of atoms in a peptide and its complexes with biological targets. Although obtaining high-quality crystals of peptides and their complexes can be challenging, the resulting structures provide invaluable details about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding and activity. The combination of CD spectroscopy and X-ray crystallography offers a comprehensive structural understanding, from dynamic solution conformations to static, high-resolution atomic details. bbk.ac.uk
Computational Chemistry and Bioinformatics
Computational approaches have become indispensable in modern peptide research, accelerating the discovery and design of novel peptides with desired properties.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov In the study of this compound, molecular docking can be used to predict how the peptide interacts with its biological targets, such as bacterial membranes or specific proteins. researchgate.net The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. frontiersin.org These predictions can guide the design of experiments and provide hypotheses about the key residues involved in the interaction.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility of this compound, its behavior in different environments (e.g., in water versus a lipid bilayer), and the stability of its complexes with target molecules. researchgate.netmdpi.com These simulations offer insights into the structural and thermodynamic properties of peptide-target interactions that are often inaccessible through experimental methods alone. mdpi.comnih.gov
Machine Learning and Artificial Intelligence for Peptide Design and Activity Prediction
Comparative Genomics and Proteomics of Caerin-Producing Organisms
Comparative Genomics: This field involves the comparison of genomic features of different organisms to understand their evolutionary relationships and identify functional elements. nih.govbiorxiv.org By comparing the genomes of different Litoria species that produce caerin peptides, researchers can identify the genes responsible for peptide synthesis and processing. nih.gov This approach can also reveal the genetic diversity of caerin peptides and provide insights into their evolution and adaptation. frontiersin.orgmdpi.com Understanding the genetic basis of caerin production can pave the way for the biotechnological production of these peptides.
Comparative Proteomics: This approach complements comparative genomics by analyzing the complete set of proteins (the proteome) of an organism. sciopen.com By comparing the proteomes of the skin secretions from different Litoria species, researchers can directly identify the array of caerin peptides and other molecules produced. nih.govnih.gov This has led to the discovery of numerous caerin family members and has shown that the peptide profiles can be species-specific. researchgate.net Comparative proteomics, often utilizing mass spectrometry-based techniques, is a powerful tool for discovering novel peptides and understanding the chemical diversity of amphibian skin secretions. nih.gov
Table of Research Findings for this compound and Related Peptides:
| Research Area | Key Findings | Relevant Techniques |
| Proteomics | Caerin-1.9 alters the abundance of immune-related proteins and signaling pathways in cancer cells. nih.govnih.gov | iTRAQ, nano-LC-MS/MS, Label-free quantification nih.gov |
| Structural Biology | Caerin peptides typically adopt an α-helical conformation, which is important for their biological activity. researchgate.net | Circular Dichroism (CD) Spectroscopy researchgate.net |
| Computational Modeling | Molecular dynamics simulations suggest that both hydrogen bonding and hydrophobic interactions facilitate the formation of a complex between caerin peptides and their targets. researchgate.net | Molecular Dynamics Simulations researchgate.net |
| Comparative Proteomics | The skin secretions of Litoria species contain a diverse array of caerin peptides, with some being species-specific. researchgate.net | Mass Spectrometry researchgate.net |
| Bioactivity | This compound has been identified as a wide-spectrum antibiotic. researchgate.net | High-Throughput Screening (HTS) researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Novel Bioactivities and Molecular Targets
Initially identified as a wide-spectrum antibiotic, future research will continue to uncover new therapeutic applications for Caerin-1.19 by identifying novel bioactivities and the molecular targets through which they are exerted. While its antimicrobial and antiviral properties are established, recent studies have pivoted towards its potential as an anti-cancer agent, revealing multifaceted mechanisms of action. researchgate.netnih.gov
A significant area of investigation is its role in oncology. Studies have shown that this compound can suppress the growth of B16 melanoma cells by inducing apoptosis and disrupting lipid metabolism. nih.gov Metabolomic analyses of tumors from a murine model revealed that the peptide significantly altered the lipid profile within the cancer cells. nih.gov Furthermore, this compound has been shown to enhance anti-tumor immunity. It appears to activate the IFN-α response signaling pathway in tumor-associated macrophages (TAMs), inducing tumor clearance. usc.edu.au This immune-modulatory effect is linked to an increased infiltration of IL-12 secreting macrophages into the tumor microenvironment. usc.edu.au
Beyond cancer, its known antiviral activity against HIV suggests a broader potential that warrants further exploration against other viral pathogens. researchgate.net The identification of its precise molecular interactions within these pathways remains a key objective for future studies.
| Bioactivity | Observed Effect | Potential Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Antibiotic | Identified as a wide-spectrum antibiotic. | Bacterial cell membrane disruption (inferred). | researchgate.net |
| Antiviral | Activity against Human Immunodeficiency Virus (HIV). | Viral entry/replication mechanisms (inferred). | researchgate.net |
| Anti-cancer (Melanoma) | Inhibition of B16 cell proliferation; induction of apoptosis. | Disruption of lipid metabolism; downregulation of specific lysophosphatidylcholines, phosphatidylcholines, and phosphatidylethanolamines. | nih.gov |
| Immune-modulatory | Enhances anti-tumor immunity, leading to tumor clearance. | Activation of IFN-α response signaling pathway in tumor-associated macrophages; stimulation of IL-12 secretion. | usc.edu.au |
Design Principles for Next-Generation Peptidomimetics and Conjugates
The therapeutic potential of this compound is significant, but like many peptides, its clinical utility may be hampered by issues such as poor stability and low bioavailability. Future research will focus on designing next-generation peptidomimetics and peptide-drug conjugates (PDCs) to overcome these limitations. nih.gov
Peptidomimetics: The goal is to create small-molecule mimics of this compound that retain its biological activity but have improved drug-like properties. scispace.com This involves identifying the key amino acid residues responsible for its activity (the pharmacophore) and using this information to design non-peptide scaffolds that display these functional groups in the correct spatial orientation. Computational modeling and structure-based design will be instrumental in this process, allowing for the in silico creation and evaluation of novel molecular structures before their chemical synthesis. liverpool.ac.uk
Peptide-Drug Conjugates (PDCs): Another promising strategy involves using this compound as a targeting agent to deliver cytotoxic drugs or other therapeutic payloads directly to diseased cells, such as cancer cells. nih.gov The design of effective PDCs requires careful consideration of three components: the peptide, the linker, and the payload. nih.gov Research indicates that the linker's nature is critical for ensuring the payload can be effectively released upon reaching the target. scispace.com For this compound, its apparent affinity for cancer cells could be harnessed to create PDCs for targeted chemotherapy, potentially reducing the systemic toxicity associated with conventional treatments. nih.govnih.gov Future work will involve synthesizing and testing various this compound-linker-drug combinations to optimize targeting, stability, and therapeutic efficacy.
Biotechnological Production and Optimization Strategies
To translate this compound from a research tool to a viable therapeutic, robust and scalable production methods are essential. Chemical synthesis of peptides is often expensive and not suitable for large-scale production. Therefore, future efforts will likely concentrate on biotechnological production systems.
Strategies for producing peptides like this compound typically involve recombinant DNA technology. This includes:
Microbial Fermentation: Engineering common host organisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae to express the peptide. This is a well-established approach for producing therapeutic proteins and peptides.
Cell-Free Synthesis Systems: Using cell extracts containing the necessary machinery for transcription and translation to produce the peptide without living cells.
Optimization is key to making these processes economically viable. diva-portal.org Research will focus on several areas:
Strain Engineering: Modifying the host organism's genome to enhance peptide yield, reduce degradation by native proteases, and minimize the metabolic burden on the cell.
Process Optimization: Fine-tuning fermentation parameters such as temperature, pH, and nutrient feed to maximize productivity. rsc.org
Downstream Processing: Developing efficient and cost-effective methods for purifying this compound from the culture medium or cell lysate.
These strategies, which have been successfully applied to the production of other complex biomolecules like taxanes and probiotics, will be crucial for the sustainable and large-scale manufacturing of this compound. mdpi.comtesisenred.net
Integration of this compound Research with Systems Biology and Synthetic Biology Frameworks
The future of this compound research will benefit immensely from its integration with systems biology and synthetic biology. These fields offer powerful tools to understand the peptide's complex interactions with biological systems and to engineer novel therapeutic applications. researchgate.netnih.gov
Systems Biology: This approach uses high-throughput data (e.g., genomics, proteomics, metabolomics) and computational modeling to understand biological systems as a whole. frontiersin.orgnovapublishers.com For this compound, systems biology can be used to:
Map the complete network of cellular pathways affected by the peptide, moving beyond the currently known targets in lipid metabolism and immune signaling. nih.govusc.edu.au
Create predictive models of the peptide's effects on different cell types or in different disease states.
Identify biomarkers that could predict a patient's response to a this compound-based therapy.
Synthetic Biology: This field applies engineering principles to design and construct new biological parts, devices, and systems. nih.govfrontiersin.org In the context of this compound, synthetic biology could be used to:
Design and build synthetic gene circuits in microorganisms to act as biosensors for screening new this compound analogs or identifying novel bioactivities. universite-paris-saclay.fr
Engineer microbes to produce not just this compound, but a whole library of its variants with potentially enhanced or novel functions.
Create "smart" therapeutic cells that produce and release this compound in response to specific disease signals within the body.
By combining the comprehensive analysis of systems biology with the engineering capabilities of synthetic biology, researchers can accelerate the discovery process and develop more sophisticated and effective therapies based on the this compound scaffold. frontiersin.org
Q & A
Q. How can researchers ethically navigate conflicts between open science principles and intellectual property concerns in this compound research?
- Methodological Answer:
- Pre-publication review : Consult institutional IP offices before disclosing proprietary synthesis methods.
- Data embargoes : Temporarily restrict access to sensitive datasets (e.g., novel derivatives) via controlled-access repositories.
- Collaborative agreements : Define data-sharing terms in multi-institutional partnerships using Material Transfer Agreements (MTAs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
